![molecular formula C11H10N4S B5675584 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5675584.png)
5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine compounds involves various strategies, including cyclocondensation reactions and rearrangements. For instance, the cyclocondensation of thiophene analogs of chalcone with 3-amino-1,2,4-triazole leads to the formation of derivatives such as 5- and 7-(α-thienyl)dihydro-1,2,4-triazolo[1,5-a]pyrimidines, showcasing the versatile routes available for the synthesis of these compounds (Desenko et al., 2013). Another method involves the Dimroth-type rearrangement, producing thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones from their [1,2,4]triazolo[4,3-c]pyrimidine compounds (Nagamatsu et al., 2007).
Molecular Structure Analysis
The structural analysis of these compounds reveals the presence of tautomerism, a feature that significantly influences their chemical behavior. The tautomer composition of synthesized thienyl derivatives of dihydro-1,2,4-triazolo[1,5-a]pyrimidines has been thoroughly analyzed, indicating the importance of structural dynamics in understanding their chemical properties (Desenko et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of chemical properties. For example, derivatives of condensed thienopyrimidimines undergo different synthetic routes to yield pyrano[4',3':4,5]thieno[3,2-e]-1,2,4-triazolo[2,3-c]pyrimidines, reflecting their reactivity and potential for generating diverse chemical structures (Oganisyan et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. While specific data on "5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine" are not provided, related studies on the crystalline structure of similar compounds offer insights into their physical characteristics and how they may be influenced by molecular modifications (Oganisyan et al., 2001).
properties
IUPAC Name |
7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-13-11-9(10-14-12-5-15(6)10)7-3-2-4-8(7)16-11/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURFPWKYRCLBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C4=NN=CN14 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine |
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